beta-D-Fructose 2-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108102-98-3 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3-4(9)5(10)6(2-8,14-3)15-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6+/m1/s1 |
InChI Key |
PMTUDJVZIGZBIX-ZXXMMSQZSA-N |
SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O |
physical_description |
Solid |
Synonyms |
fructofuranose 2-phosphate fructose-2-phosphate |
Origin of Product |
United States |
Enzymology of Fructose 2,6 Bisphosphate Synthesis and Degradation
The Bifunctional Enzyme: 6-Phosphofructo-2-kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2)
This enzyme is a homodimeric protein, with each subunit containing two distinct catalytic domains. nih.govportlandpress.com The N-terminal portion of the polypeptide houses the 6-phosphofructo-2-kinase (PFK-2) activity, while the C-terminal region contains the fructose-2,6-bisphosphatase (FBPase-2) activity. frontiersin.orgresearchgate.net This unique structure allows for the coordinated regulation of both the synthesis and breakdown of Fru-2,6-P2. wikipedia.org
Overview of Bifunctional Catalysis
The fusion of the kinase and phosphatase domains into a single polypeptide is believed to have occurred early in eukaryotic evolution. nih.gov This arrangement provides a sophisticated mechanism for reciprocal regulation, ensuring that when one activity is stimulated, the other is inhibited, preventing a futile cycle of synthesis and degradation.
Kinase Domain (PFK-2) Activity and Reaction Mechanism
The PFK-2 domain catalyzes the transfer of a phosphate (B84403) group from ATP to the C-2 position of fructose-6-phosphate (B1210287) (Fru-6-P), a reaction that is structurally and mechanistically distinct from that of the main glycolytic enzyme, phosphofructokinase-1 (PFK-1). nih.govportlandpress.com
The kinase reaction utilizes two primary substrates: β-D-fructose 6-phosphate and adenosine (B11128) triphosphate (ATP). wikipedia.orgwikipedia.org The products of this reaction are β-D-fructose 2,6-bisphosphate and adenosine diphosphate (B83284) (ADP). wikipedia.orgwikipedia.org The reaction follows a sequential kinetic mechanism, where both substrates must bind to the enzyme before the release of the products. nih.govnih.gov Specifically, it is an ordered mechanism where ATP binding precedes the binding of fructose-6-phosphate. nih.gov
| Kinase Domain (PFK-2) Reaction | |
| Substrates | β-D-fructose 6-phosphate, ATP |
| Products | β-D-fructose 2,6-bisphosphate, ADP |
| Enzyme | 6-phosphofructo-2-kinase (PFK-2) |
| EC Number | 2.7.1.105 |
This table summarizes the key components of the PFK-2 catalyzed reaction.
The catalytic mechanism of the PFK-2 domain involves the formation of a phosphohistidine (B1677714) intermediate. wikipedia.org This process is a key feature of the phosphotransferase reaction, where a histidine residue within the active site acts as a temporary acceptor of the phosphate group from ATP before it is transferred to fructose-6-phosphate. wikipedia.orgresearchgate.net
Substrates and Products (Fructose-6-phosphate and ATP to Fructose (B13574) 2,6-bisphosphate and ADP)
Phosphatase Domain (FBPase-2) Activity and Reaction Mechanism
The FBPase-2 domain is responsible for the hydrolysis of Fru-2,6-P2, a reaction that is crucial for downregulating glycolysis and upregulating gluconeogenesis. nih.govatlasgeneticsoncology.org This domain shares structural and mechanistic similarities with the histidine phosphatase family of enzymes. nih.govportlandpress.com
The phosphatase reaction involves the hydrolysis of the 2-phosphate group from fructose 2,6-bisphosphate, yielding fructose-6-phosphate and inorganic phosphate (Pi) as products. wikipedia.orgwikipedia.orgatlasgeneticsoncology.org This reaction proceeds through a phosphohistidine intermediate, a characteristic feature of the histidine phosphatase superfamily. nih.govresearchgate.net A specific histidine residue in the active site becomes phosphorylated during the reaction. researchgate.net
| Phosphatase Domain (FBPase-2) Reaction | |
| Substrate | β-D-fructose 2,6-bisphosphate |
| Products | β-D-fructose 6-phosphate, Inorganic Phosphate (Pi) |
| Enzyme | Fructose-2,6-bisphosphatase (FBPase-2) |
| EC Number | 3.1.3.46 |
This table outlines the components of the FBPase-2 catalyzed reaction.
Role of Specific Catalytic Residues
The catalytic activity of the fructose-2,6-bisphosphatase (FBPase-2) domain relies on a mechanism characteristic of the histidine phosphatase enzyme family. nih.govnih.gov The reaction proceeds through a phosphoenzyme intermediate, where a key histidine residue in the active site becomes phosphorylated. Specifically, the NE2 of a histidine residue (His-258 in the rat testis isoform) acts as a nucleophile, attacking the C-2 phosphoryl group of the substrate, fructose-2,6-bisphosphate. This histidine is part of a conserved RHG motif.
While the provided search results emphasize the role of histidine in the FBPase-2 domain, detailed information on the specific roles of Arginine 255/305 and Glutamate 325/322 was not explicitly available in the context of the catalytic mechanism. However, the kinase (PFK-2) domain contains conserved motifs, such as the Walker A and B motifs, where specific residues are crucial for catalysis. For instance, mutagenesis of Lys-54, Thr-55, and Asp-130 has been shown to drastically reduce PFK-2 activity. nih.gov
"In-line" Phosphoryl Transfer Mechanism
The FBPase-2 domain employs an "in-line" phosphoryl transfer mechanism. researchgate.net This mechanism involves a direct transfer of the phosphate group from the substrate to the active site histidine and then to a water molecule, with an inversion of the phosphate configuration at each step. In this proposed geometry, the phosphoryl donor (fructose-2,6-bisphosphate) and the acceptor (the active site histidine) are positioned approximately 5.1 Å apart, with the phosphorus atom aligned between them. researchgate.net The histidine's NE2 atom performs a nucleophilic attack on the phosphorus, leading to the formation of a covalent N-P bond and breaking the O-P bond of the substrate. researchgate.net
Structural Organization of the Bifunctional Enzyme
The PFK-2/FBPase-2 enzyme exhibits a remarkable structural organization where two distinct enzymatic domains are fused into a single polypeptide chain. wikipedia.orgd-nb.info This bifunctional nature is central to its regulatory function in glucose metabolism. nih.govnih.gov
Homodimeric Nature
The functional form of the PFK-2/FBPase-2 enzyme is a homodimer. nih.govfrontiersin.orgwikipedia.orgosti.gov Each monomer of the protein contains both the kinase and the phosphatase domain. researchgate.net The dimerization is crucial for its stability and regulatory functions. wikipedia.org
Spatial Arrangement of Kinase (N-terminal) and Phosphatase (C-terminal) Domains
The two functional domains are clearly segregated on the polypeptide chain. The 6-phosphofructo-2-kinase (PFK-2) domain is located in the N-terminal half of the protein, while the fructose-2,6-bisphosphatase (FBPase-2) domain resides in the C-terminal half. nih.govfrontiersin.orgwikipedia.orgnih.govfrontiersin.org In the homodimeric structure, the two kinase domains from each monomer come together in a "head-to-head" fashion, forming the primary dimeric interface. nih.govosti.govfrontiersin.org In contrast, the two phosphatase domains are spatially independent and can function as monomers. nih.gov The N-terminal and C-terminal ends of the full protein are considered regulatory regions that can modulate the activities of the catalytic domains, often through phosphorylation. d-nb.infonih.gov
Isoenzymes of PFK-2/FBPase-2 (PFKFB Family: PFKFB1, PFKFB2, PFKFB3, PFKFB4)
In mammals, the PFK-2/FBPase-2 enzyme exists as four distinct isoenzymes, encoded by four different genes. nih.govatlasgeneticsoncology.orgaacrjournals.org These isoenzymes, designated PFKFB1, PFKFB2, PFKFB3, and PFKFB4, exhibit tissue-specific expression patterns and have different kinetic properties, which allows for tailored regulation of glycolysis in various cell types and physiological conditions. frontiersin.orgnih.govencyclopedia.pubnih.gov
Genetic Basis and Isoform Diversity
The diversity of the PFKFB family originates at the genetic level. Four distinct genes, located on different chromosomes, encode the four primary isoenzymes. nih.gov
PFKFB1: Located on the X chromosome. nih.gov
PFKFB2: Located on chromosome 1. nih.gov
PFKFB3: Located on chromosome 10. nih.gov
PFKFB4: Located on chromosome 3. nih.gov
Despite the high degree of homology in their core catalytic domains, these isoenzymes show significant divergence in their N- and C-terminal regulatory regions. nih.govub.edu This genetic diversity is further amplified by mechanisms such as alternative splicing and the use of different promoters, which can generate multiple isoforms from a single gene. d-nb.infoaacrjournals.orgub.edu For example, the PFKFB3 gene can produce at least six different isoforms through alternative splicing of its C-terminal domain. ub.edu This complexity allows for fine-tuning of metabolic regulation in response to a wide array of hormonal and cellular signals. frontiersin.orgub.edu
Data Tables
Table 1: PFKFB Isoenzymes and Gene Locations
| Isoenzyme | Gene | Chromosomal Location (Human) | Primary Tissue Distribution |
| PFKFB1 | PFKFB1 | Xp11.21 | Liver, Skeletal Muscle nih.govencyclopedia.pub |
| PFKFB2 | PFKFB2 | 1q31 | Heart, Kidney atlasgeneticsoncology.orgnih.gov |
| PFKFB3 | PFKFB3 | 10p14-p15 | Ubiquitous; Brain, Adipose Tissue, Proliferating Cells atlasgeneticsoncology.orgnih.gov |
| PFKFB4 | PFKFB4 | 3p21-p22 | Testis, some tumor cells nih.govencyclopedia.pub |
Differential Tissue Distribution and Expression Patterns
The four PFK-2/FBPase-2 isoenzymes, encoded by the PFKFB1-4 genes, display distinct and sometimes overlapping tissue distribution patterns, which underscores their specific physiological roles. mdpi.comembopress.org While originally named after the tissues in which they were first identified, their expression is often more widespread. portlandpress.comaacrjournals.org
PFKFB1 , often referred to as the liver-type isoenzyme, is highly expressed in the liver and skeletal muscle. atlasgeneticsoncology.orgmdpi.comtaylorandfrancis.comwikipedia.org Its expression is also noted in adipose tissue. uniprot.org In swine, the PFKFB1 gene shows broad tissue distribution, with predominant expression in muscle, heart, lung, liver, small intestine, and kidney. makhillpublications.co
PFKFB2 , the heart-type isoenzyme, is found predominantly in the heart muscle. atlasgeneticsoncology.orgatlasgeneticsoncology.orgtaylorandfrancis.com However, it is also expressed to a lesser extent in other tissues such as the kidney, placenta, pancreatic islets, and brain. atlasgeneticsoncology.orgmdpi.comresearchgate.net Expression of PFKFB2 has also been documented in various cancer cell lines. atlasgeneticsoncology.org
PFKFB3 is considered the ubiquitous or inducible isoform and is widely expressed across most tissues. atlasgeneticsoncology.orgmdpi.commdpi.comtaylorandfrancis.com It is found in the brain, placenta, adipose tissue, and frequently in proliferating cells and various cancer cells. atlasgeneticsoncology.orgatlasgeneticsoncology.orgmdpi.comspandidos-publications.com High levels of PFKFB3 are observed in tumor tissues compared to corresponding normal tissues. aacrjournals.orgspandidos-publications.com For instance, its protein levels are markedly elevated in high-grade astrocytomas. atlasgeneticsoncology.org
PFKFB4 was initially identified in the testes and is almost exclusively expressed in this tissue and in tumor cells. atlasgeneticsoncology.orgmdpi.comoncotarget.com Its expression has been noted in various cancer types, including prostate and lung cancer, and is often essential for cancer cell survival. oncotarget.comnih.gov
The expression of these isoenzymes can also be regulated by various factors, including hormones and metabolic conditions like hypoxia. atlasgeneticsoncology.orgmdpi.com For example, PFKFB3 expression is induced by hypoxia. mdpi.com This differential expression allows for fine-tuned control of glycolysis in response to the specific metabolic needs of different cells and tissues. atlasgeneticsoncology.org
| Isoform | Primary Tissue(s) of Expression | Other Notable Tissues/Cells |
|---|---|---|
| PFKFB1 | Liver, Skeletal Muscle atlasgeneticsoncology.orgmdpi.comtaylorandfrancis.comwikipedia.org | Adipose Tissue, Heart, Lung, Small Intestine, Kidney (in swine) uniprot.orgmakhillpublications.co |
| PFKFB2 | Heart atlasgeneticsoncology.orgatlasgeneticsoncology.orgtaylorandfrancis.com | Kidney, Placenta, Pancreatic Islets, Brain, Various Cancer Cell Lines atlasgeneticsoncology.orgmdpi.comresearchgate.net |
| PFKFB3 | Ubiquitous (Brain, Placenta, Adipose Tissue) atlasgeneticsoncology.orgmdpi.commdpi.comtaylorandfrancis.com | Proliferating Cells, Various Cancer Cells (e.g., Astrocytomas) atlasgeneticsoncology.orgaacrjournals.orgspandidos-publications.com |
| PFKFB4 | Testis atlasgeneticsoncology.orgmdpi.comoncotarget.com | Various Cancer Cells (e.g., Prostate, Lung) oncotarget.comnih.gov |
Distinct Kinase to Phosphatase Activity Ratios Among Isoforms
A key distinguishing feature among the PFK-2/FBPase-2 isoenzymes is the ratio of their kinase to phosphatase activities (K:P ratio). This ratio dictates the net effect of the enzyme on the intracellular concentration of fructose 2,6-bisphosphate and, consequently, on the rate of glycolysis. portlandpress.comembopress.org
PFKFB1 (liver-type) generally exhibits a kinase to phosphatase activity ratio of approximately 1.5. wikipedia.org This relatively balanced activity allows for sensitive regulation by hormones like glucagon (B607659), which, through PKA-mediated phosphorylation, inhibits the kinase activity and activates the phosphatase activity, thus lowering fructose 2,6-bisphosphate levels and favoring gluconeogenesis. embopress.org
PFKFB2 (heart-type) has a significantly higher K:P ratio, around 80. wikipedia.org This favors the synthesis of fructose 2,6-bisphosphate, promoting a high rate of glycolysis to meet the heart's constant energy demands. Phosphorylation of the cardiac isoform, in contrast to the liver isoform, leads to the activation of its kinase activity. atlasgeneticsoncology.org
PFKFB3 (ubiquitous/inducible) possesses the highest kinase to phosphatase activity ratio, reported to be approximately 700:1 or even higher. wikipedia.orgatlasgeneticsoncology.orgspandidos-publications.comoncotarget.com This overwhelmingly dominant kinase activity ensures a high and sustained level of fructose 2,6-bisphosphate, strongly promoting glycolysis. This characteristic is particularly important in proliferating cells and tumors that exhibit high glycolytic rates (the Warburg effect). atlasgeneticsoncology.orgtaylorandfrancis.comoncotarget.com
PFKFB4 (testis-type) has a K:P ratio of about 4. wikipedia.org While the kinase activity is dominant, the ratio is considerably lower than that of PFKFB3. In many cancer cells, the kinase domain of PFKFB4 appears to be the dominant function, driving the synthesis of fructose 2,6-bisphosphate to support glycolytic flux. oncotarget.com
These distinct kinetic properties are attributed to structural variations, particularly in the terminal regions of the enzyme isoforms, which can be modulated by phosphorylation and other regulatory signals. aacrjournals.org The different K:P ratios reflect the adaptation of each isoenzyme to the specific metabolic requirements of the tissues in which they are predominantly expressed. atlasgeneticsoncology.orgresearchgate.net
| Isoform | Kinase:Phosphatase Activity Ratio | Primary Functional Consequence |
|---|---|---|
| PFKFB1 | ~1.5 wikipedia.org | Balanced activity, highly responsive to hormonal regulation (e.g., glucagon) for switching between glycolysis and gluconeogenesis. embopress.org |
| PFKFB2 | ~80 wikipedia.org | Favors fructose 2,6-bisphosphate synthesis to maintain high glycolytic rates in tissues with high energy demand like the heart. atlasgeneticsoncology.org |
| PFKFB3 | ~700:1 wikipedia.orgatlasgeneticsoncology.orgspandidos-publications.comoncotarget.com | Strongly promotes and sustains high levels of fructose 2,6-bisphosphate, driving high glycolytic flux in proliferating and cancer cells. taylorandfrancis.comoncotarget.com |
| PFKFB4 | ~4 wikipedia.org | Kinase activity dominates, contributing to glycolytic flux in specific tissues like the testes and in cancer cells. oncotarget.com |
Regulatory Mechanisms Governing Fructose 2,6 Bisphosphate Levels
Covalent Modification: Phosphorylation and Dephosphorylation of PFK-2/FBPase-2
The activity of the PFK-2/FBPase-2 enzyme is reciprocally regulated by phosphorylation and dephosphorylation. aklectures.com This covalent modification acts as a molecular switch, determining whether the kinase or the phosphatase domain is active, thereby controlling the cellular level of Fru-2,6-P2. wikipedia.orgnih.gov In the liver, this modification occurs at a specific serine residue (Serine 32) located in the N-terminal region of the enzyme. wikipedia.orgphysiology.org
Hormonal Control of Phosphorylation State
Hormones are the primary drivers of the phosphorylation state of PFK-2/FBPase-2, signaling the body's metabolic status. wikipedia.orgwikipedia.org Insulin (B600854) and glucagon (B607659), the key regulators of blood glucose homeostasis, exert opposing effects on the enzyme's activity. pixorize.comnih.gov
In the fed state, elevated blood glucose levels trigger the release of insulin. pixorize.com Insulin signaling promotes the dephosphorylation of the PFK-2/FBPase-2 enzyme. wikipedia.orgscbt.com This dephosphorylation is carried out by protein phosphatases, which are activated in response to insulin. wikipedia.orgaklectures.com The removal of the phosphate (B84403) group from the key serine residue activates the PFK-2 domain and simultaneously inhibits the FBPase-2 domain. aklectures.comyoutube.com The activated PFK-2 then catalyzes the synthesis of Fru-2,6-P2. wikipedia.orgwikipedia.org The resulting increase in Fru-2,6-P2 levels allosterically activates phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis, thus stimulating glucose breakdown. wikipedia.orgpixorize.com
Table 1: Effect of Insulin on PFK-2/FBPase-2 Activity
| Hormone | PFK-2/FBPase-2 Phosphorylation State | PFK-2 Domain Activity | FBPase-2 Domain Activity | Fructose (B13574) 2,6-Bisphosphate Level | Metabolic Outcome |
| Insulin | Dephosphorylated | Activated | Inhibited | Increased | Glycolysis stimulated |
This table summarizes the downstream effects of insulin on the PFK-2/FBPase-2 enzyme and its impact on glycolysis.
During periods of fasting or "fight or flight" responses, the hormones glucagon and epinephrine (B1671497) are released, respectively. pixorize.com These hormones initiate a signaling cascade that leads to the phosphorylation of the PFK-2/FBPase-2 enzyme. wikipedia.orgwikipedia.org This phosphorylation event activates the FBPase-2 domain while inactivating the PFK-2 domain. wikipedia.orgnih.gov The activated FBPase-2 then hydrolyzes Fru-2,6-P2 back to fructose 6-phosphate and inorganic phosphate. wikipedia.org The subsequent decrease in Fru-2,6-P2 levels relieves its allosteric activation of PFK-1 and its inhibition of fructose-1,6-bisphosphatase-1 (FBPase-1), a key enzyme in gluconeogenesis. wikipedia.orgphysiology.org This dual effect leads to the inhibition of glycolysis and the stimulation of gluconeogenesis, ensuring the maintenance of blood glucose levels during fasting. wikipedia.orgpixorize.com
Table 2: Effect of Glucagon and Epinephrine on PFK-2/FBPase-2 Activity
| Hormone | PFK-2/FBPase-2 Phosphorylation State | PFK-2 Domain Activity | FBPase-2 Domain Activity | Fructose 2,6-Bisphosphate Level | Metabolic Outcome |
| Glucagon | Phosphorylated | Inhibited | Activated | Decreased | Gluconeogenesis stimulated |
| Epinephrine | Phosphorylated | Inhibited | Activated | Decreased | Gluconeogenesis stimulated |
This table illustrates the impact of glucagon and epinephrine on the PFK-2/FBPase-2 enzyme and the resulting shift towards gluconeogenesis.
Insulin-Mediated Dephosphorylation and PFK-2 Activation
Role of Protein Kinases (e.g., Protein Kinase A)
The phosphorylation of PFK-2/FBPase-2 in response to glucagon and epinephrine is primarily catalyzed by cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). wikipedia.orgsketchy.com Glucagon and epinephrine bind to their respective G-protein coupled receptors on the cell surface, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). physiology.orgnih.gov cAMP then binds to and activates PKA. physiology.orgsketchy.com Activated PKA phosphorylates the serine residue on the PFK-2/FBPase-2 enzyme, triggering the switch from kinase to phosphatase activity. wikipedia.orgnih.govlibretexts.org
Role of Protein Phosphatases (e.g., Phosphoprotein Phosphatase 1)
The dephosphorylation of PFK-2/FBPase-2, stimulated by insulin, is carried out by protein phosphatases. wikipedia.orgaklectures.com While the specific phosphatases involved are still being fully elucidated, phosphoprotein phosphatase 1 (PP1) is known to be activated by insulin signaling and is a likely candidate for the dephosphorylation of the PFK-2/FBPase-2 enzyme. wikipedia.org By removing the phosphate group, protein phosphatases reverse the effects of PKA, leading to the activation of the PFK-2 domain and the stimulation of glycolysis. aklectures.com
Allosteric Regulation of PFK-2/FBPase-2 Activity
In addition to covalent modification, the activity of the PFK-2/FBPase-2 enzyme is also subject to allosteric regulation. wikipedia.org The substrate of the kinase reaction, fructose 6-phosphate, acts as a positive allosteric effector of the PFK-2 domain. creative-proteomics.com High concentrations of fructose 6-phosphate stimulate the kinase activity, promoting the synthesis of Fru-2,6-P2 in a feed-forward manner. creative-proteomics.com This ensures that when the substrate for glycolysis is abundant, the pathway is further activated. Conversely, high levels of phosphoenolpyruvate (B93156) and citrate (B86180), which indicate a high energy state and an abundance of biosynthetic precursors, can inhibit PFK-2 activity. wikipedia.org
Fructose-6-Phosphate (B1210287) as a Key Allosteric Regulator of Kinase Function
Fructose-6-phosphate (Fru-6-P), the substrate for the kinase domain of PFK-2/FBPase-2, also acts as a crucial allosteric activator of the kinase activity. wikipedia.org High concentrations of Fru-6-P promote the synthesis of Fru-2,6-P2, thereby creating a feed-forward mechanism that enhances glycolytic flux. wikipedia.org This regulation is particularly important in tissues like skeletal muscle, where PFK-2 is primarily controlled by the availability of Fru-6-P. wikipedia.org In the absence of other regulatory signals, an abundance of this substrate will activate the kinase function and increase the rate of glycolysis, while low concentrations will favor the phosphatase activity. wikipedia.org
The different isoforms of PFK-2/FBPase-2 exhibit varying sensitivities to Fru-6-P. For instance, phosphorylation of the PFKFB3 isoform leads to a decreased Michaelis constant (Km) for Fru-6-P, making the enzyme more active at lower substrate concentrations. atlasgeneticsoncology.org The crystal structure of PFKFB3 reveals a rigid binding pocket in the kinase domain that facilitates the high-affinity binding of Fru-6-P. researchgate.net
Modulation by Other Metabolites (e.g., 3-phosphoglycerate (B1209933), citrate, phosphoenolpyruvate, sn-glycerol 3-phosphate)
The activity of PFK-2/FBPase-2 is further fine-tuned by a variety of other metabolic intermediates, which act as allosteric inhibitors or activators, often in an isoform-specific manner. This intricate regulation allows for the integration of signals from different metabolic pathways.
3-Phosphoglycerate: This glycolytic intermediate has been shown to have modulatory effects on PFK-2/FBPase-2.
Citrate: A key intermediate in the Krebs cycle, citrate is a potent allosteric inhibitor of both PFK-1 and PFK-2. nih.govcsic.es High levels of citrate signal an energy-replete state, leading to the inhibition of the kinase activity of PFK-2/FBPase-2 and a subsequent decrease in Fru-2,6-P2 levels. nih.gov This, in turn, dampens glycolytic flux. The inhibition of PFK-2 by citrate is non-competitive with respect to ATP. nih.gov
sn-Glycerol 3-phosphate: This metabolite, at the interface of glycolysis and lipid metabolism, can influence PFK-2/FBPase-2 activity. nih.gov In adipose tissue, glycerol-3-phosphate can act as an inhibitor. taylorandfrancis.com Its levels are indicative of the backbone availability for triglyceride synthesis. researchgate.net
Table 1: Allosteric Regulation of PFK-2/FBPase-2 by Various Metabolites
| Metabolite | Effect on Kinase Activity | Effect on Phosphatase Activity | Primary Metabolic Signal |
| Fructose-6-Phosphate | Activator | - | Substrate availability, feed-forward activation of glycolysis |
| Citrate | Inhibitor | - | Energy-replete state, abundance of Krebs cycle intermediates |
| Phosphoenolpyruvate | Inhibitor | - | Feedback inhibition from lower glycolysis |
| sn-Glycerol 3-phosphate | Inhibitor (in adipose tissue) | - | Link to lipid synthesis |
Transcriptional and Post-transcriptional Regulation of PFKFB Genes
The expression of the PFKFB genes is subject to intricate transcriptional and post-transcriptional control, allowing cells to adapt their glycolytic capacity to various physiological and pathological stimuli. atlasgeneticsoncology.orgoncotarget.com
The promoters of PFKFB genes, particularly PFKFB3 and PFKFB4, contain binding sites for several transcription factors. atlasgeneticsoncology.orgnih.gov Hypoxia-inducible factor-1 (HIF-1) is a major activator of PFKFB3 and PFKFB4 transcription in response to low oxygen levels. mdpi.comwikipedia.org Other transcription factors that have been shown to regulate PFKFB3 expression include the progesterone (B1679170) receptor, E2F1, and CREB. atlasgeneticsoncology.orgmdpi.comphysiology.org Conversely, the tumor suppressor p53 can repress PFKFB3 transcription. mdpi.com
Post-transcriptional regulation of PFKFB mRNA adds another layer of control. The 3'-untranslated region (3'-UTR) of PFKFB3 mRNA contains multiple AU-rich elements (AREs), which are binding sites for proteins that regulate mRNA stability. atlasgeneticsoncology.orgmdpi.com The ARE-binding protein tristetraprolin (TTP) has been shown to bind to the PFKFB3 3'-UTR and promote its degradation, thereby downregulating PFKFB3 expression. nih.gov MicroRNAs, such as miR-26b and miR-206, can also directly target the 3'-UTR of PFKFB3 mRNA, leading to reduced glycolysis, cell proliferation, and migration. mdpi.com
Furthermore, the stability of the PFKFB3 protein itself is regulated. It can be targeted for degradation through the ubiquitin-proteasome pathway, a process that can be influenced by signaling pathways such as the one involving the tumor suppressor PTEN. atlasgeneticsoncology.orgoncotarget.com
Table 2: Summary of Transcriptional and Post-transcriptional Regulation of PFKFB3
| Regulatory Level | Factor | Effect on PFKFB3 Expression |
| Transcriptional | HIF-1 | Upregulation |
| Progesterone Receptor | Upregulation | |
| E2F1 | Upregulation | |
| CREB | Upregulation | |
| p53 | Repression | |
| Post-transcriptional (mRNA stability) | Tristetraprolin (TTP) | Downregulation |
| miR-26b | Downregulation | |
| miR-206 | Downregulation | |
| Post-translational (protein stability) | Ubiquitin-proteasome pathway | Degradation |
Central Role of Fructose 2,6 Bisphosphate in Carbohydrate Metabolism
Regulation of Sucrose (B13894) Production and Starch Biosynthesis in Plants
In plants, fructose (B13574) 2,6-bisphosphate plays a crucial role in coordinating carbon assimilation with its partitioning between sucrose and starch synthesis. ashs.orgresearchgate.net It acts as an inhibitor of the cytosolic Fructose 1,6-bisphosphatase (FBPase), a key enzyme in sucrose synthesis. ashs.org When the rate of photosynthesis is high, leading to an accumulation of triose phosphates and a decrease in inorganic phosphate (B84403), the concentration of Fru-2,6-P2 decreases. annualreviews.org This relieves the inhibition on FBPase, promoting sucrose synthesis. nih.gov Conversely, an increase in Fru-2,6-P2 levels inhibits sucrose synthesis and diverts photosynthate towards starch accumulation in the chloroplasts. ashs.orgnih.gov
Interactions with the Pentose (B10789219) Phosphate Pathway
Fructose 2,6-bisphosphate can indirectly influence the flux of metabolites through the pentose phosphate pathway (PPP). The PPP is a crucial pathway for generating NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and for producing precursors for nucleotide synthesis. spandidos-publications.com In certain cellular contexts, such as in some cancer cells, the inhibition of PFK-1 activity can redirect the glucose flux from glycolysis towards the PPP. nih.gov While Fru-2,6-P2 is a potent activator of PFK-1, its levels are tightly regulated. In situations where Fru-2,6-P2 levels are low, the reduced PFK-1 activity can lead to an accumulation of glucose-6-phosphate, which can then be shunted into the PPP. nih.gov For instance, in some cancer cell types, the enzyme PFKFB4, which has a dominant bisphosphatase activity, can lower Fru-2,6-P2 levels, thereby reducing glycolytic flux and redirecting glucose-6-phosphate to the PPP to support antioxidant production. nih.gov
Broader Metabolic and Physiological Implications of Fructose 2,6 Bisphosphate
Comprehensive Regulation of Fuel Metabolism
For over two decades, fructose-2,6-bisphosphate was primarily understood as an allosteric effector that directs carbon flux through glycolysis or gluconeogenesis. nih.govresearchgate.net High levels of F-2,6-P2 stimulate glycolysis while inhibiting glucose synthesis, a reciprocal regulation that prevents futile cycling. researchgate.netvaia.com However, recent findings indicate that F-2,6-P2's regulatory capacity is much more extensive, involving the control of gene expression for key enzymes in both glucose and lipid metabolism. nih.govresearchgate.net By influencing the genetic programming of metabolic pathways, F-2,6-P2 provides a cooperative and coordinated regulation of the body's fuel resources. nih.gov This expanded role allows it to adapt an organism's metabolism to changing environmental and nutritional states. nih.gov For instance, manipulating F-2,6-P2 levels through the overexpression of its synthesizing enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), has been shown to restore normal blood glucose levels (euglycemia) in diabetic rodent models. nih.gov
Interplay with Lipid Metabolism
The regulatory influence of F-2,6-P2 extends to the pathways governing lipid synthesis, creating a coordinated metabolic response that links carbohydrate and fat metabolism. nih.govresearchgate.net This interplay is crucial for managing the conversion of excess carbohydrates into fatty acids for storage.
Research has revealed a significant role for F-2,6-P2 in modulating the expression of genes that code for key lipogenic enzymes. nih.govresearchgate.net Specifically, when hepatic levels of F-2,6-P2 are elevated, the gene expression of two critical enzymes in fatty acid synthesis, Acetyl-CoA Carboxylase 1 (ACC1) and Fatty Acid Synthase (FAS) , is reduced. nih.govresearchgate.net This leads to a coordinated decrease in lipogenesis. nih.gov This effect demonstrates a sophisticated level of metabolic control where the same molecule that promotes glucose breakdown simultaneously limits the conversion of glucose metabolites into fat, ensuring a balanced and efficient use of fuel.
Influence on Gene Expression of Key Glucose Metabolic Enzymes (e.g., Glucokinase, Glucose-6-phosphatase)
Beyond its allosteric effects, F-2,6-P2 directly influences the genetic expression of pivotal enzymes in glucose metabolism. nih.govresearchgate.net Studies have shown that elevated levels of F-2,6-P2 in the liver increase the gene expression and protein amount of Glucokinase (GK) , the enzyme that catalyzes the first step of glucose utilization in the liver. nih.govresearchgate.netphysiology.org Concurrently, it decreases the expression of Glucose-6-phosphatase (G6Pase) , the enzyme responsible for the final step of gluconeogenesis. nih.govresearchgate.netphysiology.org This dual regulatory action—promoting the expression of a key glycolytic enzyme while suppressing a key gluconeogenic enzyme—amplifies its allosteric effects and illustrates a coordinated mechanism for regulating glucose metabolism at the genetic level. nih.gov This effect is potent enough to reverse the insulin-resistant pattern of gene expression for these enzymes in diabetic animal models. physiology.org
Modulation of Transcription Factors and Signaling Proteins (e.g., HNF1alpha, ChREBP, PPARalpha, PGC1beta, Akt, AMPK)
The regulatory reach of F-2,6-P2 extends to the modulation of several critical transcription factors and signaling proteins, placing it at a nexus of metabolic control. nih.govresearchgate.net High levels of F-2,6-P2 have been shown to regulate the amount and/or phosphorylation state of these key proteins, thereby coordinating whole-body fuel metabolism. nih.govresearchgate.net
Hepatocyte Nuclear Factor 1-alpha (HNF1alpha): Elevated F-2,6-P2 has been associated with an increase in the protein levels of HNF1alpha, a transcription factor involved in the expression of G6Pase. nih.govoup.com
Carbohydrate Response Element-Binding Protein (ChREBP): F-2,6-P2 is essential for the glucose-mediated activation of ChREBP. researchgate.netnih.gov Its presence is required for the recruitment of ChREBP to the promoter regions of its target genes, which include enzymes involved in glycolysis and lipogenesis, as well as G6Pase. researchgate.netnih.govportlandpress.com
Peroxisome Proliferator-Activated Receptor alpha (PPARalpha) and PGC1beta: High concentrations of F-2,6-P2 have been shown to regulate the protein amount or phosphorylation status of PPARalpha and its co-activator PGC1beta, both of which are key regulators of fatty acid oxidation. nih.govresearchgate.net
Akt (Protein Kinase B): F-2,6-P2 levels and Akt signaling are interconnected. Increased hepatic F-2,6-P2 can lead to the phosphorylation (activation) of Akt, mimicking an insulin-like effect. oup.com Conversely, the Akt signaling pathway, activated by amino acids or growth factors, can phosphorylate and activate the PFKFB2 isozyme, leading to increased F-2,6-P2 synthesis. frontiersin.orgnih.gov
AMP-activated Protein Kinase (AMPK): F-2,6-P2 metabolism is linked to the AMPK signaling pathway, a master sensor of cellular energy status. nih.govresearchgate.net The PFKFB3 isozyme, which produces F-2,6-P2, can regulate autophagy through the AMPK pathway, highlighting a connection between glycolytic rate and cellular housekeeping processes. nih.govoncotarget.com
| Target Molecule | Class | Observed Effect of Elevated F-2,6-P2 | Metabolic Outcome | Reference |
|---|---|---|---|---|
| Glucokinase (GK) | Enzyme (Gene Expression) | Increased | Promotes Glycolysis | nih.govresearchgate.netphysiology.org |
| Glucose-6-phosphatase (G6Pase) | Enzyme (Gene Expression) | Decreased | Inhibits Gluconeogenesis | nih.govresearchgate.netphysiology.org |
| Acetyl-CoA Carboxylase 1 (ACC1) | Enzyme (Gene Expression) | Decreased | Inhibits Lipogenesis | nih.govresearchgate.net |
| Fatty Acid Synthase (FAS) | Enzyme (Gene Expression) | Decreased | Inhibits Lipogenesis | nih.govresearchgate.net |
| ChREBP | Transcription Factor | Activation / Recruitment to DNA | Regulates Glycolytic & Lipogenic Genes | researchgate.netnih.govportlandpress.com |
| HNF1alpha | Transcription Factor | Increased Protein Amount | Regulates G6Pase Expression | nih.govoup.com |
| Akt | Signaling Protein | Increased Phosphorylation (Activation) | Promotes Anabolic Processes | oup.com |
| AMPK | Signaling Protein | Modulated Activity (via PFKFB isozymes) | Regulates Cellular Energy Status | nih.govnih.govoncotarget.com |
Fructose 2,6 Bisphosphate in Diverse Biological Contexts
Tissue-Specific Regulatory Mechanisms and Physiological Roles
The regulation and function of Fructose (B13574) 2,6-bisphosphate are highly specific to the metabolic needs of different tissues and organisms.
In the liver, Fru-2,6-P₂ is a central signaling molecule that dictates the flow of carbon between glycolysis and gluconeogenesis in response to hormonal signals.
Hormonal Regulation: When blood glucose levels are high, the hormone insulin (B600854) is released. This triggers a signaling cascade that leads to the dephosphorylation and activation of the PFK-2 domain of the bifunctional enzyme. The resulting increase in Fru-2,6-P₂ levels stimulates PFK-1, thereby accelerating glycolysis and promoting the conversion of excess glucose into glycogen (B147801) and fatty acids. Conversely, during fasting, the hormone glucagon (B607659) dominates. Glucagon signaling leads to the phosphorylation of the bifunctional enzyme, activating its FBPase-2 domain. This lowers Fru-2,6-P₂ levels, which in turn relieves the inhibition of FBPase-1 and removes the stimulation of PFK-1, thus favoring gluconeogenesis to produce glucose for the rest of the body.
Feed-Forward Activation: The concentration of Fru-2,6-P₂ is also influenced by the availability of glycolytic substrates. For instance, xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, can activate the phosphoprotein phosphatase that dephosphorylates and activates the PFK-2 domain, creating a feed-forward loop that enhances glycolysis when glucose is abundant.
Table 1: Hormonal Control of Hepatic Fructose 2,6-Bisphosphate
| Hormonal State | Dominant Hormone | PFK-2/FBPase-2 Enzyme State | Fructose 2,6-P₂ Level | Dominant Pathway |
| Fed State | Insulin | Dephosphorylated (PFK-2 Active) | High | Glycolysis |
| Fasted State | Glucagon | Phosphorylated (FBPase-2 Active) | Low | Gluconeogenesis |
While the liver isoform of PFK-2/FBPase-2 is primarily regulated by phosphorylation in response to glucagon, the isoforms in muscle tissues respond to different signals reflecting their unique metabolic demands.
Heart Muscle: The cardiac isoform of PFK-2/FBPase-2 is stimulated by adrenaline (epinephrine) through a distinct phosphorylation event. This increases Fru-2,6-P₂ levels, leading to a dramatic acceleration of glycolysis to meet the high ATP demand of a rapidly contracting heart. This mechanism ensures that the heart can quickly ramp up energy production during stress or exercise.
Skeletal Muscle: Skeletal muscle expresses a different isoform of the bifunctional enzyme that is not significantly regulated by the same phosphorylation mechanisms as the liver or heart isoforms. Instead, its activity is more directly controlled by the concentration of substrates like fructose 6-phosphate, representing a form of feed-forward activation. This allows glycolysis in skeletal muscle to be tightly coupled to the availability of glucose derived from glycogenolysis during intense activity.
In yeast, such as Saccharomyces cerevisiae, Fru-2,6-P₂ plays a crucial role in regulating the choice between fermentation and respiration. The addition of glucose to yeast cells triggers a rapid, transient increase in the concentration of Fru-2,6-P₂. This surge strongly activates PFK-1, committing the cell to a high rate of glycolysis and fermentation, even in the presence of oxygen—a phenomenon known as the Crabtree effect. The regulation is mediated by glucose-induced phosphorylation of the PFK-2 enzyme, which activates it.
In plants, Fru-2,6-P₂ is a key regulator that helps coordinate the metabolism of sucrose (B13894) in the cytosol with photosynthesis in the chloroplasts.
Cytosolic Regulation: Fru-2,6-P₂ inhibits the cytosolic FBPase-1, thereby regulating the synthesis of sucrose, the primary transport sugar in most plants.
Coordination with Photosynthesis: The concentration of Fru-2,6-P₂ is sensitive to the levels of photosynthetic products. For example, high levels of triose phosphates and inorganic phosphate (Pi), which signal active photosynthesis, lead to a decrease in Fru-2,6-P₂ levels. This deinhibits the cytosolic FBPase-1, allowing the carbon fixed during photosynthesis to be converted into sucrose for transport or storage. This system ensures that sucrose synthesis does not occur at the expense of necessary photosynthetic intermediates.
In insects, Fru-2,6-P₂ is an important regulator of glycolysis, particularly in flight muscle, which has an extremely high metabolic rate. Similar to the mammalian heart, insect flight muscle glycolysis must be capable of rapid activation. Fru-2,6-P₂ acts as a potent activator of PFK-1, allowing for a swift transition from rest to flight by increasing glycolytic flux by up to 100-fold.
Significance in Plant Metabolism (e.g., Castor Bean, Spinach, Lettuce)
Involvement in Cancer Cell Metabolism (Aerobic Glycolysis/Warburg Effect)
A hallmark of many cancer cells is their reliance on high rates of glycolysis for energy production, even when oxygen is plentiful—a phenomenon known as the Warburg effect or aerobic glycolysis. Fructose 2,6-bisphosphate is a critical driver of this metabolic reprogramming.
Upregulation of PFK-2/FBPase-2: Many tumors overexpress a specific isoform of the PFK-2/FBPase-2 enzyme, particularly PFKFB3. The PFKFB3 isoform has a very high kinase-to-phosphatase activity ratio, leading to the sustained production of high levels of Fru-2,6-P₂.
Driving Glycolytic Flux: These elevated levels of Fru-2,6-P₂ constantly and potently activate PFK-1, forcing a high and continuous glycolytic flux. This metabolic shift is believed to provide cancer cells with not only ATP but also the necessary biosynthetic precursors (e.g., for nucleotides, lipids, and amino acids) required for rapid cell proliferation. Consequently, inhibitors of the PFKFB3 enzyme are being actively investigated as potential anti-cancer therapeutic agents.
Table 2: Summary of Fructose 2,6-Bisphosphate Roles in Different Contexts
| Organism/Tissue | Primary Role | Key Regulatory Signal(s) | Effect of Increased Fru-2,6-P₂ |
| Liver | Controls balance of glycolysis/gluconeogenesis | Insulin, Glucagon, Xylulose 5-phosphate | Stimulates Glycolysis |
| Heart Muscle | Activates glycolysis for high ATP demand | Adrenaline (Epinephrine) | Stimulates Glycolysis |
| Yeast | Regulates fermentation vs. respiration | Glucose availability | Stimulates Fermentation (Glycolysis) |
| Plants | Coordinates sucrose synthesis with photosynthesis | Triose phosphates, Inorganic phosphate | Inhibits Sucrose Synthesis |
| Cancer Cells | Drives high glycolytic rate (Warburg Effect) | Hypoxia, Oncogenic signals (upregulating PFKFB3) | Strongly Stimulates Glycolysis |
Overexpression and Activity of PFKFB Isoenzymes in Neoplastic Cells (e.g., PFKFB3, PFKFB4)
The synthesis and degradation of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of the key glycolytic enzyme phosphofructokinase-1 (PFK-1), are controlled by a family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB). nih.govnih.gov In humans, four such isoenzymes (PFKFB1-4) have been identified, each encoded by a distinct gene and exhibiting different tissue distribution and kinetic properties. nih.govresearchgate.net
A growing body of research highlights the significant overexpression of two of these isoenzymes, PFKFB3 and PFKFB4, in a wide array of human cancers. nih.govresearchgate.netencyclopedia.pub For instance, PFKFB3 is frequently found at elevated levels in breast, colon, nasopharyngeal, pancreatic, and gastric cancers. nih.govencyclopedia.pub Similarly, increased expression of PFKFB4 has been observed in pancreatic, gastric, ovarian, breast, and colon cancers, as well as in glioblastoma. nih.govencyclopedia.pub This overexpression is not limited to the primary tumor cells but has also been noted in tumor-related cells like cancer stem cells. nih.gov
The various PFKFB isoenzymes display diverse kinase/phosphatase activity ratios, which determine their net effect on F-2,6-BP levels. nih.gov PFKFB3 exhibits a very high kinase/phosphatase ratio (approximately 730/1), strongly favoring the synthesis of F-2,6-BP. nih.govencyclopedia.pub PFKFB4 has a more balanced, yet still kinase-dominant, ratio of about 4.6/1. nih.govencyclopedia.pub In contrast, PFKFB1 and PFKFB2 have much lower ratios, not exceeding 2.5/1. nih.gov The pronounced kinase activity of PFKFB3 and PFKFB4 in tumor cells leads to elevated levels of F-2,6-BP, which in turn stimulates glycolysis to meet the high energetic and biosynthetic demands of rapidly proliferating cancer cells. nih.govencyclopedia.pub
The expression of these isoenzymes can be induced by various factors within the tumor microenvironment, including hypoxia. encyclopedia.pubwjgnet.com This adaptation allows cancer cells to thrive in low-oxygen conditions by enhancing nonoxidative glucose metabolism. encyclopedia.pub Furthermore, oncogenic signaling pathways involving estrogen receptor (ER), human epidermal growth factor receptor 2 (HER2), Myc, and Src, as well as the loss of tumor suppressors like p53 and PTEN, can further stimulate glycolysis in a PFK-2-dependent manner. nih.gov
Implications for Tumor Cell Proliferation and Survival
The upregulation of PFKFB3 and PFKFB4, and the consequent increase in fructose-2,6-bisphosphate levels, have profound implications for the proliferation and survival of tumor cells. nih.gov By potently activating PFK-1, elevated F-2,6-BP levels drive a high rate of glycolysis, a metabolic state known as the Warburg effect or aerobic glycolysis, which is a hallmark of many cancers. nih.gov This enhanced glycolytic flux serves multiple purposes crucial for cancer cell survival and growth.
Firstly, it provides a rapid source of ATP, the primary energy currency of the cell, to fuel the various energy-demanding processes of proliferation. encyclopedia.pub Secondly, it supplies essential metabolic intermediates for various biosynthetic pathways. d-nb.info For example, intermediates from the glycolytic pathway can be shunted into the pentose phosphate pathway (PPP) to generate ribose-5-phosphate (B1218738) for nucleotide synthesis, a critical requirement for DNA replication in rapidly dividing cells. d-nb.infomedsci.org The PPP also produces NADPH, which is vital for maintaining redox balance and for the synthesis of lipids. encyclopedia.pubscienceopen.com
PFKFB4, in particular, has been shown to be crucial for balancing glycolytic activity and the production of antioxidants to maintain cellular redox homeostasis in cancer cells, such as those in prostate cancer. nih.govaacrjournals.org By potentially functioning more as a fructose-2,6-bisphosphatase in certain contexts, PFKFB4 can redirect glucose-6-phosphate towards the PPP, thereby supporting antioxidant production. nih.gov
The metabolic reprogramming driven by PFKFB overexpression is essential for tumor survival and spread. nih.gov The increased production of lactate (B86563) as a byproduct of high glycolytic rates contributes to the acidification of the tumor microenvironment, which can promote tissue remodeling and metastasis. encyclopedia.pub Studies have demonstrated that targeting PFKFB3 or PFKFB4 can lead to a reduction in cancer cell proliferation, invasiveness, and survival, highlighting their critical role in maintaining the malignant phenotype. wjgnet.comd-nb.info For instance, silencing PFKFB4 has been shown to inhibit tumor growth in xenograft models. aacrjournals.org
Potential as a Therapeutic Target in Oncology
The pivotal role of PFKFB3 and PFKFB4 in sustaining cancer cell metabolism and proliferation makes them attractive targets for therapeutic intervention in oncology. researchgate.netnih.gov The overexpression of these isoenzymes in a variety of tumors, coupled with their relatively low expression in many normal adult tissues, provides a potential therapeutic window for selective targeting. nih.govmdpi.com
Inhibiting the kinase activity of PFKFB3 and PFKFB4 is a primary strategy being explored. mdpi.com By reducing the levels of F-2,6-BP, inhibitors can decrease the rate of glycolysis, thereby depriving cancer cells of the energy and biosynthetic precursors necessary for their growth and survival. d-nb.info Several small molecule inhibitors targeting PFKFB3 have been developed and have shown promising results in preclinical studies, leading to suppressed tumor growth and, in some cases, induction of apoptosis in cancer cells. wjgnet.comnih.gov
Targeting these enzymes may also enhance the efficacy of other cancer therapies. nih.gov For example, combining PFKFB3 inhibitors with chemotherapy or radiotherapy could be a promising approach. nih.gov Furthermore, since inhibition of PFKFB3 can induce autophagy as a survival mechanism in tumor cells, combining PFKFB3 inhibitors with autophagy inhibitors could lead to enhanced anti-tumor effects. wjgnet.com
The development of agents that selectively inhibit PFKFB3 and PFKFB4 is an active area of research. wjgnet.com A deeper understanding of the regulatory mechanisms of these enzymes and their precise roles in different cancer types will be crucial for the successful clinical translation of these targeted therapies. nih.govoncotarget.com
Emerging Roles in Immune Metabolism
The metabolic reprogramming orchestrated by fructose-2,6-bisphosphate and its regulating enzymes is not confined to cancer cells but is also increasingly recognized as a critical component of immune cell function. taylorandfrancis.com The enzyme PFKFB3, in particular, has emerged as a key player in what is known as "immune metabolism." taylorandfrancis.com
Activated immune cells, much like cancer cells, undergo significant metabolic shifts to support their functions, such as proliferation, differentiation, and the production of signaling molecules like cytokines. escholarship.org For example, M1-polarized macrophages, which are involved in pro-inflammatory responses, exhibit a preference for glycolysis even in the presence of sufficient oxygen, a metabolic state similar to the Warburg effect. escholarship.org This metabolic switch is associated with the upregulation of PFKFB3. escholarship.org
Studies have shown that F-2,6-BP levels increase in peripheral blood mononuclear cells of diabetic patients, suggesting that hyperglycemia can impact immune cell glycolysis. nih.gov This alteration in intracellular glycolysis may contribute to the impaired immune function often observed in individuals with diabetes. nih.gov
Furthermore, PFKFB3 has been identified as an interferon-stimulated gene, indicating its role in the antiviral response. escholarship.org The induction of PFKFB3 in response to viral infection or inflammatory signals suggests that it plays a role in mobilizing the metabolic machinery required for an effective immune defense. escholarship.org The study of PFKFB3 and its regulation of F-2,6-BP in immune cells is a burgeoning field that holds promise for understanding and potentially modulating immune responses in various diseases. taylorandfrancis.com
Regulatory Functions in Renal Physiology and Podocyte Adhesion
Recent research has uncovered a novel role for PFKFB3 in the regulation of renal physiology, specifically in the function and adhesion of podocytes. nih.gov Podocytes are highly specialized cells in the glomerulus of the kidney that are essential for maintaining the integrity of the glomerular filtration barrier. nih.gov The loss or detachment of podocytes is a key event in the progression of chronic kidney disease (CKD). nih.gov
Studies have indicated that PFKFB3 plays a protective role in the kidneys. taylorandfrancis.comnih.gov It has been found that in response to injury, such as that induced by angiotensin II, the expression of PFKFB3 in podocytes decreases. nih.gov Inhibition of PFKFB3 has been shown to exacerbate podocyte detachment, while activation of PFKFB3 can alleviate it. nih.govresearchgate.net
The mechanism by which PFKFB3 influences podocyte adhesion appears to be linked to the regulation of cell adhesion molecules. nih.gov PFKFB3 may promote the activation of cyclin-dependent kinase-1 (cdk1), which in turn can lead to the phosphorylation of talin1. taylorandfrancis.comnih.gov Phosphorylated talin1 promotes the activity of integrin beta1 subunit (ITGB1), a crucial adhesion molecule on the surface of podocytes. taylorandfrancis.comnih.gov Enhanced ITGB1 activity strengthens the adhesion of podocytes to the glomerular basement membrane. taylorandfrancis.comnih.gov Therefore, by influencing this signaling cascade, PFKFB3 plays a significant role in maintaining the structural integrity of the glomerulus. nih.govtaylorandfrancis.com
These findings suggest that targeting PFKFB3 could be a potential therapeutic strategy for protecting against podocyte injury and the progression of CKD. nih.govresearchgate.net
Advanced Research Methodologies and Future Directions
Quantitative Analytical Techniques for Fructose (B13574) 2,6-Bisphosphate in Biological Extracts
Due to its potent regulatory functions at micromolar concentrations and its inherent instability, the accurate measurement of Fru-2,6-P2 in biological extracts presents significant challenges. oup.comnih.gov To address these, a variety of sensitive and specific analytical methods have been developed and optimized.
Enzyme-Coupled Indirect Assays
Enzyme-coupled indirect assays are a cornerstone for the quantification of Fru-2,6-P2, leveraging the metabolite's specific effects on enzyme activity. These methods are highly sensitive and widely used. oup.com
One of the most common approaches is based on the activation of pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP or PPi-PFK) . oup.comnih.govnih.gov In this assay, the rate of the PFP-catalyzed reaction, which is dependent on the concentration of Fru-2,6-P2, is measured. oup.comphysiology.org The reaction can be monitored spectrophotometrically by coupling it to the oxidation of NADH. oup.comtandfonline.com This method is highly sensitive, with a low detection limit, and its adaptation to 96-well plates allows for high-throughput analysis. nih.gov The activation of PFP by Fru-2,6-P2 is potent, with half-maximal activation observed at nanomolar concentrations. tandfonline.comnih.gov
Another established enzyme-coupled assay utilizes the activation of 6-phosphofructo-1-kinase (PFK-1) . oup.com Fru-2,6-P2 is a powerful allosteric activator of PFK-1, and the extent of this activation can be used to determine the concentration of the metabolite. oup.com This assay often involves measuring the release of ATP inhibition on PFK-1. oup.com
Chromatographic Separation Methods
Chromatographic techniques provide a powerful means to separate Fru-2,6-P2 from other cellular metabolites, allowing for its direct quantification.
High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of sugar phosphates, including Fru-2,6-P2. creative-proteomics.comoup.com Reverse-phase ion-pair HPLC, for instance, has demonstrated the ability to separate isomers like glucose-6-phosphate and fructose-6-phosphate, a significant advantage over some other methods. oup.com The use of specialized columns, such as mixed-mode columns, can also achieve separation of various sugar phosphates. sielc.comsielc.com
Ion Exchange Chromatography (IEC) is particularly well-suited for the analysis of phosphorylated compounds due to their charged nature. nih.govnasa.govcapes.gov.brnih.govoup.comoup.com This technique has been successfully employed to separate the enzymes that synthesize and degrade Fru-2,6-P2 in plant leaves. nih.govnasa.govcapes.gov.brnih.govoup.com High-pH anion-exchange chromatography can effectively separate various fructose phosphates. researchgate.net
Hydrophilic Interaction Chromatography (HILIC) is another valuable technique for separating polar compounds like phosphorylated sugars. oup.comchromatographyonline.com HILIC methods are compatible with mass spectrometry, providing a powerful tool for both separation and identification. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive method for both the identification and quantification of Fru-2,6-P2 in biological samples.
Two-dimensional NMR techniques, such as ¹H-¹³C and ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) spectroscopy , have been instrumental in unequivocally assigning the proton, carbon, and phosphorus resonances of D-fructofuranose 2,6-bisphosphate. nih.gov This has confirmed its structure as the beta anomer. nih.gov For quantification, both 1D and 2D ¹H-³¹P HSQC NMR methods can be used, provided there is sufficient sample and an internal standard is employed for accurate concentration measurement. researchgate.netamazonaws.comosti.gov
Fluorometric Determination Approaches
Fluorometric methods offer high sensitivity for the quantification of Fru-2,6-P2. tandfonline.comelabscience.com One approach involves the acid hydrolysis of Fru-2,6-P2 to release fructose-6-phosphate, which is then measured fluorometrically in a coupled enzyme system. tandfonline.com This system can involve enzymes like phosphoglucoisomerase and glucose-6-phosphate dehydrogenase, with the resulting production of a fluorescent product being proportional to the initial amount of Fru-2,6-P2. tandfonline.com Plate-based fluorometric assays have also been developed, increasing the throughput of this sensitive technique. oup.com
Investigation of Enzyme Kinetics and Allosteric Properties
Understanding the regulation of Fru-2,6-P2 levels requires detailed kinetic analysis of the bifunctional enzyme that synthesizes and degrades it: 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) . diabetesjournals.orgportlandpress.comfrontiersin.org
Studies on the kinetic properties of this enzyme reveal complex allosteric regulation. For instance, in plants, metabolites such as 3-phosphoglycerate (B1209933) and inorganic phosphate (B84403) (Pi) are allosteric activators of the kinase domain, while also acting as inhibitors of the phosphatase domain. unl.edu Conversely, compounds like phosphoenolpyruvate (B93156) can inhibit the kinase activity. portlandpress.com The affinity of the enzyme for its substrates and the ratio of its kinase to phosphatase activity can be influenced by various factors, including the presence of different isoforms and post-translational modifications. portlandpress.comunl.edu
Fru-2,6-P2 itself is a potent allosteric activator of key glycolytic enzymes, most notably PFK-1. nih.govresearchgate.net It dramatically increases the affinity of PFK-1 for its substrate, fructose-6-phosphate, and alleviates the inhibitory effects of ATP and citrate (B86180). nih.govresearchgate.net The apparent activation constant (Ka) for this interaction is in the nanomolar range, highlighting the potent regulatory capacity of Fru-2,6-P2. nih.gov
Molecular Biology Approaches in Fructose 2,6-Bisphosphate Research
Molecular biology techniques have been indispensable in elucidating the structure, function, and regulation of the enzymes involved in Fru-2,6-P2 metabolism.
The cloning and expression of the genes encoding PFK-2/FBPase-2 from various organisms, including plants and mammals, have been crucial. diabetesjournals.orgresearchgate.net This has allowed for the production of recombinant enzymes for detailed structural and kinetic studies. portlandpress.com Molecular cloning has also revealed the existence of different isoforms of PFK-2/FBPase-2, which can arise from alternative splicing of a single gene and exhibit distinct tissue distribution and regulatory properties. diabetesjournals.org
Gene Isolation and Characterization of PFKFB Isoenzymes
The foundation for understanding the diverse roles of Fru-2,6-P2 was laid by the isolation and characterization of the genes encoding the PFK-2/FBPase-2 isoenzymes (PFKFB). In mammals, four distinct genes, PFKFB1-4, have been identified, each coding for a different isoenzyme with tissue-specific expression and unique regulatory properties. portlandpress.comlife-science-alliance.org
PFKFB1 : This gene, located on the X chromosome, primarily codes for the liver (L-type) isoenzyme. portlandpress.com Through the use of distinct promoters, it also gives rise to muscle (M-type) and fetal (F-type) isoforms. portlandpress.com
PFKFB2 : Found on chromosome 1, this gene encodes the heart (H-type) isoenzyme. portlandpress.com
PFKFB3 : Located on chromosome 10, this gene encodes an isoenzyme originally identified in the brain and placenta. portlandpress.commdpi.com Alternative splicing of this gene produces both a ubiquitous and an inducible isoform. portlandpress.com The human PFKFB3 gene spans approximately 90.6 kb and consists of 19 exons. researchgate.net
PFKFB4 : This gene on chromosome 3 encodes the testis (T-type) isoenzyme, which is also found to be significantly expressed in various tumor cells. portlandpress.commdpi.com
The characterization of these genes has been crucial in understanding their tissue-specific expression patterns and the long-term regulation of Fru-2,6-P2 levels by hormones and other signaling molecules. portlandpress.comnih.gov For instance, the human PFKFB3 gene was isolated from a fetal brain library and has a full-length open reading frame of 4,675 base pairs, encoding a protein of 590 amino acids. nih.govatlasgeneticsoncology.org
| Gene | Chromosome Location (Human) | Primary Isoenzyme | Key Tissue Expression |
| PFKFB1 | X | Liver (L-type) | Liver, Skeletal Muscle |
| PFKFB2 | 1 | Heart (H-type) | Heart, Kidney |
| PFKFB3 | 10 | Brain/Placenta (inducible) | Ubiquitous, high in tumors |
| PFKFB4 | 3 | Testis (T-type) | Testis, high in tumors |
Use of Transgenic Organisms and Gene Silencing (e.g., siRNA) to Manipulate Levels
The development of transgenic organisms and the application of gene silencing techniques, such as RNA interference (RNAi) using small interfering RNA (siRNA), have been instrumental in dissecting the in vivo functions of PFKFB isoenzymes and, consequently, the roles of Fru-2,6-P2.
Transgenic Models: Researchers have created transgenic mouse models to study the effects of PFKFB3. An inducible homozygous pan-tissue Pfkfb3 gene disruption model was generated to investigate the enzyme's role in adult animals. mdpi.com This model allows for the temporally controlled inactivation of the Pfkfb3 gene, mimicking the systemic effects of PFKFB3 inhibition. mdpi.com Studies using adenovirus-mediated overexpression of a mutant PFK-2/FBPase-2 in mice demonstrated that elevated hepatic Fru-2,6-P2 levels lead to increased glycogen (B147801) storage. nih.gov
Gene Silencing (siRNA): The use of siRNA to specifically silence PFKFB3 has provided significant insights into its role in cellular processes.
Cancer Research: Silencing PFKFB3 in HeLa cervical cancer cells led to decreased glycolysis, cell-cycle delay, and increased apoptosis. mdpi.comnih.gov It also inhibited anchorage-independent growth, highlighting PFKFB3 as a potential therapeutic target in cancer. nih.gov Similar results were observed in breast cancer cells, where PFKFB3 silencing reduced lactate (B86563) production. nih.govoncotarget.com
Metabolic Regulation: In 3T3-L1 adipocytes, siRNA-mediated knockdown of PFKFB3 resulted in a 69% reduction in mRNA levels, leading to a 38% decrease in extracellular lactate and a 22% reduction in insulin-stimulated glucose uptake. nih.gov
Cell Cycle Control: Silencing PFKFB3 in synchronized cells prevented the increase in the proportion of cells entering the S phase after glucose restoration, demonstrating its link to cell cycle progression. researchgate.net
These methodologies allow for the direct manipulation of PFKFB isoenzyme levels, providing a powerful tool to study the downstream effects on Fru-2,6-P2 concentrations and cellular metabolism.
| Model/Technique | Organism/Cell Line | Key Finding | Reference |
| Inducible Knockout Mouse | Mouse | Pfkfb3 deletion impairs tumorigenesis. | mdpi.com |
| Adenovirus Overexpression | Mouse | Elevated hepatic Fru-2,6-P2 increases glycogen storage. | nih.gov |
| siRNA | HeLa Cells | PFKFB3 silencing reduces glycolysis and cell proliferation. | nih.gov |
| siRNA | 3T3-L1 Adipocytes | PFKFB3 knockdown reduces lactate production and glucose uptake. | nih.gov |
Structural Biology Insights into PFK-2/FBPase-2 (e.g., X-ray Crystallography)
Structural biology techniques, particularly X-ray crystallography, have provided detailed atomic-level insights into the architecture and function of the bifunctional PFK-2/FBPase-2 enzyme. nih.gov These studies have been crucial for understanding its catalytic mechanisms and the allosteric regulation of its two opposing activities.
The enzyme exists as a homodimer, with each subunit containing both a kinase and a phosphatase domain. nih.govwikipedia.org The N-terminal region is responsible for the kinase activity, while the C-terminal region houses the phosphatase activity. wikipedia.org
Kinase Domain: Contrary to initial assumptions, the kinase domain does not resemble bacterial phosphofructokinase-1. Instead, molecular modeling and subsequent X-ray crystallography confirmed that it shares a structural fold with adenylate kinase. nih.gov
Phosphatase Domain: The phosphatase domain exhibits sequence and structural similarities to the family of histidine phosphatases, which includes phosphoglycerate mutases. nih.govwikipedia.org
Structural studies of different isoenzymes have revealed key differences that explain their distinct kinetic properties. For example, the PFKFB3 isoenzyme has structural variations in its substrate-binding loops within the kinase domain, which accounts for its significantly higher kinase-to-phosphatase activity ratio. atlasgeneticsoncology.org These structural insights are invaluable for the design of specific inhibitors targeting these enzymes for therapeutic purposes.
Exploration of Non-Enzymatic Formation and Origins of Metabolism
Intriguing research has explored the possibility of non-enzymatic formation of key metabolic intermediates, including phosphorylated sugars, under conditions mimicking the early Earth's environment. This line of inquiry provides potential insights into the prebiotic origins of metabolic pathways like glycolysis and gluconeogenesis.
Studies have shown that under plausible Archean ocean conditions, intermediates of glycolysis and the pentose (B10789219) phosphate pathway can undergo non-enzymatic interconversion. embopress.org Specifically, research has demonstrated the non-enzymatic formation of fructose 1,6-bisphosphate from the three-carbon glycolytic intermediates glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). pnas.org This reaction, a non-enzymatic counterpart to the aldol (B89426) condensation in gluconeogenesis, was observed to occur in ice. pnas.org The low-temperature environment of ice is thought to stabilize the otherwise labile three-carbon phosphates. pnas.org
These findings suggest that the core reactions of central metabolism might have originated from non-enzymatic chemical processes, with enzymes evolving later to enhance the efficiency and regulation of these reactions. nih.gov The discovery of a non-enzymatic gluconeogenesis-like reaction provides a plausible scenario for the origin of larger sugar phosphates and the emergence of a primitive metabolic system. pnas.org
Elucidation of Novel Biological Functions and Regulatory Pathways
While the primary role of Fru-2,6-P2 as an allosteric regulator of glycolysis is well-established, ongoing research continues to uncover novel biological functions and regulatory pathways associated with this molecule and its controlling enzymes.
Regulation of Gene Expression: Beyond its allosteric effects, Fru-2,6-P2 has been implicated in the regulation of gene expression. umn.edu
Cell Cycle Control: PFKFB3, by controlling Fru-2,6-P2 levels, has been shown to be a critical link between glycolytic activity and cell cycle progression, particularly entry into the S phase. nih.govresearchgate.net Silencing PFKFB3 can lead to cell cycle arrest. nih.govnih.gov
Endothelial Function: PFKFB3 is upregulated in endothelial cells in the context of type 2 diabetes. mdpi.com Interestingly, inhibition of glycolysis or silencing of PFKFB3 in human aortic endothelial cells was found to increase the production of nitric oxide (NO), a key signaling molecule in vascular health. mdpi.com
Regulation by Cellular Signaling Pathways: The expression and activity of PFKFB isoenzymes are regulated by a multitude of factors, including hormones, growth factors like insulin (B600854), and cellular stress conditions like hypoxia. mdpi.comatlasgeneticsoncology.orgnih.gov For example, PFKFB3 expression is regulated by hypoxia-inducible factor (HIF-1α) and can be influenced by signaling pathways such as Ras and PI3K/Akt. mdpi.comnih.gov The tumor suppressor PTEN has also been shown to regulate PFKFB3 protein stability. nih.gov
These findings expand the known sphere of influence of Fru-2,6-P2 beyond central carbon metabolism, connecting it to a wider network of cellular regulation and pathophysiology.
Integration into Systems Biology and Metabolomics Studies
The advent of systems biology and high-throughput metabolomics has provided a powerful framework for understanding the role of Fru-2,6-P2 within the broader context of the entire cellular metabolic network. These approaches allow for the simultaneous measurement of a vast number of metabolites, providing a comprehensive snapshot of the metabolic state of a cell or organism under different conditions.
Metabolomic Profiling: Gas chromatography-mass spectrometry (GC-MS) based metabolomic profiling has been used to investigate the systemic effects of altered Fru-2,6-P2 levels. A study in mice with sustained high cardiac levels of Fru-2,6-P2 during fasting revealed significant changes in branched-chain amino acid (BCAA) metabolism. nih.gov This suggests a previously unappreciated role for Fru-2,6-P2 in regulating amino acid metabolism. nih.gov
Network Analysis: By integrating proteomics and metabolomics data, researchers can construct and analyze complex metabolic networks. osti.govresearchgate.net Correlation network analysis has shown that maintaining high Fru-2,6-P2 levels in the heart during fasting alters the global metabolic response, as evidenced by changes in network density. nih.gov
Pathway Reconstruction: Integrated 'omics' approaches are used to reconstruct metabolic pathways and identify modes of regulation. For example, in a fungal-endobacterial system, integrated proteomics and metabolomics were used to uncover metabolic interactions and multimodal regulation of pathways where Fru-2,6-P2 is a key node. osti.gov
These systems-level analyses are crucial for moving beyond a one-molecule, one-function perspective, enabling a more holistic understanding of how perturbations in Fru-2,6-P2 levels ripple through the entire metabolic system to affect diverse cellular functions. researchgate.netsci-hub.se
Q & A
Basic Research Questions
Q. What experimental methods are recommended for quantifying beta-D-fructose 2-phosphate in metabolic pathway studies?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode for high sensitivity, as this compound has a molecular mass of 260.03 g/mol (exact mass) and produces characteristic fragments at m/z 97 (phosphate) and 243 (deprotonated parent ion). Validate measurements with internal standards like isotopically labeled fructose phosphates .
- Experimental design : Include controls for enzymatic degradation (e.g., heat-inactivated cellular extracts) and account for pH-dependent stability, as the compound’s pKa values (strongest acidic pKa = 0.83) influence ionization efficiency .
Q. How is this compound synthesized for in vitro enzymatic assays?
- Synthesis : Chemoenzymatic methods are preferred. Use purified fructose-2-kinase or phosphatase enzymes (e.g., yeast-derived 14 kDa phosphatidylserine phosphatase) to phosphorylate D-fructose or dephosphorylate fructose 2,6-bisphosphate. Monitor reactions via <sup>31</sup>P-NMR to confirm phosphorylation at the C2 position .
- Purification : Isolate the product using anion-exchange chromatography, leveraging its negative charge (physiological charge = -2) at neutral pH .
Q. What metabolic pathways involve this compound, and how are these pathways experimentally validated?
- Pathway mapping : In bovine models, this compound participates in fructose/mannose degradation. Use <sup>13</sup>C-labeled glucose tracers and GC-MS to track incorporation into downstream metabolites like fructose 1,6-bisphosphate. Knockout studies of phosphatase enzymes (e.g., R00872-associated phosphatases) can confirm pathway dependencies .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported solubility and stability data for this compound?
- Data reconciliation : Predicted water solubility (34.4 g/L) often conflicts with empirical observations due to hydration dynamics. Use dynamic light scattering (DLS) to assess aggregation tendencies and differential scanning calorimetry (DSC) to study thermal stability. Cross-validate with crystallography data (e.g., PDB entries for homologous enzymes) to identify structural determinants of solubility .
Q. What strategies are employed to study the zinc-dependent catalytic mechanism of this compound-processing enzymes?
- Structural biology : X-ray crystallography (2.5 Å resolution) reveals homotrimeric enzymes with active-site zinc ions coordinating the substrate’s phosphate group. Use metal chelators (e.g., EDTA) in activity assays to confirm zinc dependency. Molecular dynamics simulations can model substrate positioning during catalysis .
- Spectroscopic validation : Employ extended X-ray absorption fine structure (EXAFS) to analyze zinc coordination geometry in solution-phase enzymes .
Q. How can researchers design assays to distinguish this compound phosphatase activity from nonspecific phosphatases?
- Enzyme specificity : Develop a coupled assay system using fructose 2-phosphate as the substrate and monitor orthophosphate release via malachite green reagent. Compare activity against off-target substrates (e.g., fructose 6-phosphate). Use competitive inhibitors (e.g., fructose 2,6-bisphosphate analogs) to validate specificity .
- Kinetic parameters : Calculate Km and Vmax using Lineweaver-Burk plots. The Folin phenol reagent (Lowry method) ensures accurate protein quantification in kinetic studies .
Q. What computational approaches are used to predict interactions between this compound and regulatory proteins?
- Docking studies : Use software like AutoDock Vina with the compound’s SMILES string (OC[C@H]1OC@@(OP(O)(O)=O)C@@H[C@@H]1O) to model binding to phosphatase active sites. Validate predictions with mutagenesis (e.g., altering residues involved in zinc coordination) .
- Machine learning : Train models on KEGG pathway data (C03267) to predict novel interactions in understudied organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
